1,2,3,4-Tetraphenylfulvene
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Overview
Description
1,2,3,4-Tetraphenylfulvene is an organic compound with the molecular formula C₃₀H₂₂. It is a member of the fulvene family, characterized by its unique structure featuring a cyclopentadiene ring substituted with four phenyl groups. This compound is known for its interesting electronic properties and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
1,2,3,4-Tetraphenylfulvene can be synthesized through several methods. One common synthetic route involves the condensation of benzaldehyde with cyclopentadiene in the presence of a base, followed by a series of cycloaddition reactions . The reaction conditions typically require moderate temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetraphenylfulvene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, often using reagents such as bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces tetrahydro derivatives .
Scientific Research Applications
1,2,3,4-Tetraphenylfulvene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique electronic properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals with specific electronic properties.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetraphenylfulvene exerts its effects is primarily related to its electronic structure. The compound can participate in various electron transfer processes, making it a valuable tool in studying these mechanisms. Its molecular targets and pathways often involve interactions with other electron-rich or electron-deficient species, facilitating a range of chemical transformations .
Comparison with Similar Compounds
1,2,3,4-Tetraphenylfulvene can be compared to other fulvenes and related compounds, such as:
Tetrathiafulvalene: Known for its use in molecular electronics, Tetrathiafulvalene has a similar structure but contains sulfur atoms instead of phenyl groups.
The uniqueness of this compound lies in its combination of phenyl groups and the fulvene core, which imparts distinct electronic properties and reactivity compared to its analogs .
Properties
CAS No. |
3141-05-7 |
---|---|
Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(3-methylidene-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C30H22/c1-22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(26-20-12-5-13-21-26)28(22)24-16-8-3-9-17-24/h2-21H,1H2 |
InChI Key |
JWCQJEMOTHGHHH-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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